molecular formula C16H22ClNO4 B11782863 tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate

tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate

Cat. No.: B11782863
M. Wt: 327.80 g/mol
InChI Key: UCLJRXKYKCJUFA-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate typically involves the reaction of 5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It is particularly useful in the investigation of acetylcholinesterase inhibitors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors .

Comparison with Similar Compounds

  • tert-Butyl (4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate
  • tert-Butyl (5-chloro-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate
  • tert-Butyl (5-chloro-4-methoxy-2,3-dihydrobenzofuran-7-yl)carbamate

Uniqueness: tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate is unique due to the specific combination of substituents on the benzofuran ring. The presence of both chloro and methoxy groups, along with the tert-butyl carbamate moiety, imparts distinct chemical and biological properties to the compound .

Properties

Molecular Formula

C16H22ClNO4

Molecular Weight

327.80 g/mol

IUPAC Name

tert-butyl N-(5-chloro-4-methoxy-3,3-dimethyl-2H-1-benzofuran-7-yl)carbamate

InChI

InChI=1S/C16H22ClNO4/c1-15(2,3)22-14(19)18-10-7-9(17)12(20-6)11-13(10)21-8-16(11,4)5/h7H,8H2,1-6H3,(H,18,19)

InChI Key

UCLJRXKYKCJUFA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C(=C(C=C2NC(=O)OC(C)(C)C)Cl)OC)C

Origin of Product

United States

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